molecular formula C9H12N2O2 B7851359 N-(2-phenylethoxy)urea

N-(2-phenylethoxy)urea

Cat. No. B7851359
M. Wt: 180.20 g/mol
InChI Key: MITRAAGUMLIXPV-UHFFFAOYSA-N
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Description

N-(2-phenylethoxy)urea is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Agricultural Soil Management

Urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), have been shown to effectively reduce emissions of ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO) from fertilized soils, thereby mitigating environmental impacts and improving crop yield. In a study by Abalos et al. (2012), the inclusion of NBPT in urea fertilizers reduced NH3 emissions by 58% and N2O and NO emissions by 86% and 88%, respectively.

Effect on Nitrogen Oxide Emissions in Rice Fields

Research by Gaihre et al. (2015) demonstrated that urea deep placement (UDP) in rice fields could significantly reduce N2O emissions, a potent greenhouse gas. This method, compared to broadcast urea application, showed a notable decrease in N2O emissions, underscoring the importance of fertilizer application techniques in environmental management.

Advances in Urea Derivative Synthesis

Urea derivatives play a significant role in various chemical and pharmaceutical processes. The work of Thalluri et al. (2014) focused on a method for synthesizing ureas, including N-(2-phenylethoxy)urea derivatives, through the Lossen rearrangement. This method offers a straightforward approach to producing these compounds, which are crucial in many industrial applications.

Role in Plant Growth and Development

Some urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have been found to have cytokinin-like activity, promoting cell division and differentiation in plants. Ricci & Bertoletti (2009) highlighted the potential of urea derivatives in enhancing plant morphogenesis, indicating their significance in agricultural biotechnology.

Environmental Implications of Urea Fertilization

Long-term urea fertilization can significantly impact the composition and abundance of soil ureolytic bacterial communities, as observed by Sun et al. (2019). Their findings suggest that excessive urea application could lead to an increased risk of nitrogen loss and soil degradation, raising concerns about the sustainable use of urea-based fertilizers in agriculture.

properties

IUPAC Name

2-phenylethoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-9(12)11-13-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRAAGUMLIXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCONC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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